molecular formula C3H7ClO3S B1206619 2-Chloroethyl methanesulfonate CAS No. 3570-58-9

2-Chloroethyl methanesulfonate

Cat. No. B1206619
CAS RN: 3570-58-9
M. Wt: 158.6 g/mol
InChI Key: FMMYTRQXHORTCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloroethyl methanesulfonate and related compounds involves the preparation via sulfene intermediates, showcasing a methodology that enables the creation of this compound in a controlled manner. This synthesis process has been highlighted for its potential in producing compounds with antineoplastic activity, demonstrating the compound's relevance in biomedical research, although non-drug applications are also significant (Shealy et al., 1984).

Molecular Structure Analysis

The molecular structure of 2-chloroethyl methanesulfonate has been extensively studied, revealing its vibrational properties and biological activity potential. The structure analysis involves experimental and theoretical approaches, including quantum chemical calculations, which provide insights into its molecular behavior and interactions (Galván et al., 2018).

Chemical Reactions and Properties

2-Chloroethyl methanesulfonate participates in various chemical reactions, displaying a range of properties that make it a compound of interest in synthetic chemistry. Its reactivity with different agents and under various conditions has been explored to understand its chemical behavior and potential applications in chemical synthesis and modification processes.

Physical Properties Analysis

The physical properties of 2-chloroethyl methanesulfonate, such as its hygroscopic nature and behavior at different relative humidities, have been characterized to understand its stability and reactivity in various environments. Studies focusing on its hygroscopic properties contribute to a comprehensive understanding of how this compound interacts with moisture and its implications for storage and use in different conditions (Guo et al., 2020).

Scientific Research Applications

1. Synthesis and Characterization

  • Application Summary: 2-Chloroethyl methanesulfonate, also known as clomesone, is used in the study of its structural and vibrational properties .
  • Methods of Application: The solid-state molecular structure of clomesone has been isolated and characterized using experimental (X-ray diffraction) and theoretical (DFT method) methodologies .
  • Results: The molecules are packed through C–H⋯O bifurcated interactions and Cl⋯Cl interactions . The experimental investigations are supplemented by quantum chemical calculations and Hirshfeld surface calculations .

2. DNA Alkylating Agent

  • Application Summary: 2-Chloroethyl methanesulfonate acts like the chloroethylnitrosoureas (ClEtNu’s) in its DNA damaging and cytotoxic effects in human cell lines .
  • Methods of Application: The DNA base adducts produced in calf thymus DNA by 2-Chloroethyl methanesulfonate have been compared to a representative, non-carbamoylating ClEtNu .
  • Results: 2-Chloroethyl methanesulfonate was found to be more specific in its reaction with DNA in that it produced less variety of products than the nitrosourea, with no apparent generation of hydroxyethyl products .

3. Mutation Research

  • Application Summary: 2-Chloroethyl methanesulfonate-induced alcohol dehydrogenase (Adh) null germline mutation frequency in treated Drosophila melanogaster second instar larval gonia was studied .
  • Methods of Application: The mutation frequency was compared to the spontaneous mutation frequency .
  • Results: The 2-Chloroethyl methanesulfonate-induced mutation frequency was two orders of magnitude greater than the spontaneous mutation frequency .

4. Organic Synthesis

  • Application Summary: 2-Chloroethyl methanesulfonate is a versatile reagent used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Methods of Application: The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, 2-Chloroethyl methanesulfonate would be used in a reaction with a nucleophile to form a new carbon-nitrogen or carbon-oxygen bond.

5. Chromatography

  • Application Summary: 2-Chloroethyl methanesulfonate can be analyzed using reverse phase (RP) High Performance Liquid Chromatography (HPLC) .
  • Methods of Application: The mobile phase of the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
  • Results: The results of this analysis would be the separation of 2-Chloroethyl methanesulfonate on a Newcrom R1 HPLC column .

6. Biofilm Formation

  • Application Summary: The function of 2-Chloroethyl methanesulfonate in biofilm formation has been studied .
  • Methods of Application: The study involved evaluating the structural and vibrational properties and biological activity of 2-Chloroethyl methanesulfonate .
  • Results: The study investigated a methanesulfonate complex with respect to QS activity .

7. Antitumor Screening Tests

  • Application Summary: 2-Chloroethyl methanesulfonate has similar activity to the Chloroethylnitrosoureas (ClEtNu’s) in the National Cancer Institute antitumor screening tests .
  • Methods of Application: The novel chloroethylating agent 2-Chloroethyl methanesulfonate has been shown to act like the ClEtNu’s in its DNA damaging and cytotoxic effects in human cell lines .
  • Results: Its simpler chemistry suggests that it may alkylate DNA more selectively than do the ClEtNu’s .

Safety And Hazards

2-Chloroethyl methanesulfonate is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. It is also harmful if inhaled and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-chloroethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7ClO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMYTRQXHORTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189220
Record name 2-Chloroethyl methanesulfonate
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Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyl methanesulfonate

CAS RN

3570-58-9
Record name Ethanol, 2-chloro-, 1-methanesulfonate
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Record name 2-Chloroethyl methanesulfonate
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Record name 2-CHLOROETHYL METHANESULFONATE
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Record name 2-Chloroethyl methanesulfonate
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Record name 2-chloroethyl methanesulphonate
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Record name 2-CHLOROETHYL METHANESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
YF Shealy, CA Krauth, WR Laster Jr - Journal of medicinal …, 1984 - ACS Publications
… that the activity ofthe 2-chloroethyl sulfonate structure against murine P388 leukemia could be significantly enhanced over the marginal activity of 2-chloroethyl methanesulfonate (3a). …
Number of citations: 33 pubs.acs.org
NG Fossett, BJ Byrne, AB Tucker, P Arbour-Reily… - Mutation Research …, 1995 - Elsevier
The 2-chloroethyl methanesulfonate (2C1EMS)-induced alcohol dehydrogenase (Adh) null germline mutation frequency in treated Drosophila melanogaster second instar larval gonia …
Number of citations: 6 www.sciencedirect.com
YF Shealy, CA Krauth, RF Struck… - Journal of Medicinal …, 1983 - ACS Publications
… In this initial study, it was demonstrated that antineoplastic activity much superior to that of the prototype, 2-chloroethyl methanesulfonate, could be found among 2-chloroethyl sulfonates…
Number of citations: 37 pubs.acs.org
BJ Bowdon, GP Wheeler, DJ Adamson… - Biochemical …, 1984 - Elsevier
… 2-chloroethyl methanesulfonate as a chemical agent for … Fahmy and Fahmy [2] tested 2-chloroethyl methanesulfonate … -5] reported the activities of 2-chloroethyl methanesulfonate and 2-…
Number of citations: 13 www.sciencedirect.com
NG Fossett - 1993 - search.proquest.com
… melanogaster male post-meiotic germ cells and to determine the mutation spectrum induced by 2-chloroethyl methanesulfonate (Cl-EMS) in D. melanogaster pre-meiotic …
Number of citations: 5 search.proquest.com
NG Fossett, BJ Byrne, AB Tucker, P Arbour-Reily… - Mutation …, 1996 - europepmc.org
The 2-chloroethyl methanesulfonate (2CIEMS)-induced alcohol dehydrogenase (Adh) null germline mutation frequency in treated Drosophila melanogaster second instar larval gonia …
Number of citations: 2 europepmc.org
NG Fossett, BJ Byrne, AB Tucker… - Mutation Research …, 1995 - hero.epa.gov
The 2-chloroethyl methanesulfonate (2ClEMS)-induced alcohol dehydrogenase (Adh) null germline mutation frequency in treated Drosophila melanogaster second instar larval gonia …
Number of citations: 0 hero.epa.gov
L Ehrenberg, S Osterman-Golkar, D Singh, U Lundqvist - Radiation Botany, 1974 - Elsevier
The mutagenic activity in barley kernels of trimethyl phosphate, ethylene chloride, and ethylene bromide was studied against the background of the reaction kinetics of the compounds, …
Number of citations: 86 www.sciencedirect.com
JW Lown, AV Joshua… - Journal of Medicinal …, 1980 - ACS Publications
… The compounds include 2-chloroethyl trifluoromethanesulfonate, 5, 2-chloroethyl p-nitrobenzenesulfonate, 2-chloroethyl ptoluenesulfonate, and 2-chloroethyl methanesulfonate. Of …
Number of citations: 34 pubs.acs.org
R Papac, DAG Galton, M Till… - Annals of the New York …, 1958 - ui.adsabs.harvard.edu
Preliminary Clinical Trial of p-DI-2-CHLOROETHYL-AMINO-L-PHENYLALANINE (cb 3025, Melphalan) and of DI-2-CHLOROETHYL Methanesulfonate (cb 1506) - NASA/ADS …
Number of citations: 23 ui.adsabs.harvard.edu

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